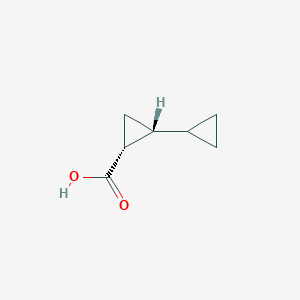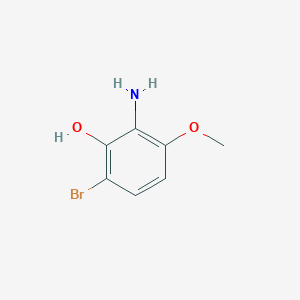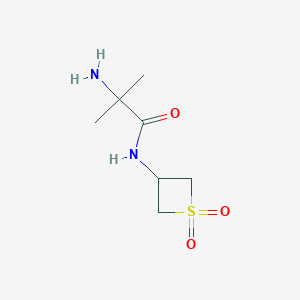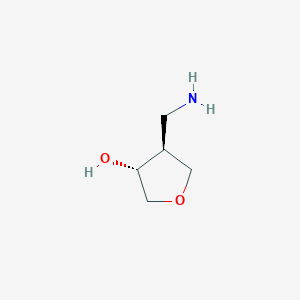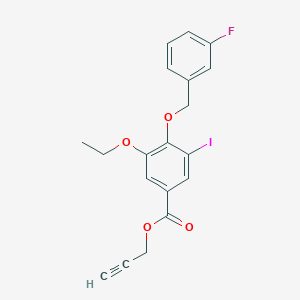
Prop-2-yn-1-yl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate is a complex organic compound that features a combination of various functional groups, including an alkyne, an ether, a fluorobenzyl group, and an iodobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the iodobenzoate core: This can be achieved by iodination of a benzoic acid derivative.
Introduction of the ethoxy group: This step involves the ethylation of the benzoic acid derivative.
Attachment of the fluorobenzyl group: This can be done through a nucleophilic substitution reaction.
Formation of the prop-2-yn-1-yl group: This step involves the alkylation of the benzoate derivative with a propargyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The iodobenzoate moiety can be reduced to form the corresponding benzoic acid derivative.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction of the iodobenzoate moiety can produce benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of various functional groups on biological activity.
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzyl group can enhance its binding affinity to certain targets, while the alkyne group can participate in click chemistry reactions.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-yn-1-yl 3-ethoxy-4-((3-chlorobenzyl)oxy)-5-iodobenzoate
- Prop-2-yn-1-yl 3-ethoxy-4-((3-bromobenzyl)oxy)-5-iodobenzoate
- Prop-2-yn-1-yl 3-ethoxy-4-((3-methylbenzyl)oxy)-5-iodobenzoate
Uniqueness
Prop-2-yn-1-yl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its chloro, bromo, or methyl analogs.
Properties
Molecular Formula |
C19H16FIO4 |
|---|---|
Molecular Weight |
454.2 g/mol |
IUPAC Name |
prop-2-ynyl 3-ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodobenzoate |
InChI |
InChI=1S/C19H16FIO4/c1-3-8-24-19(22)14-10-16(21)18(17(11-14)23-4-2)25-12-13-6-5-7-15(20)9-13/h1,5-7,9-11H,4,8,12H2,2H3 |
InChI Key |
MBFRMTWLMWWVSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC#C)I)OCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



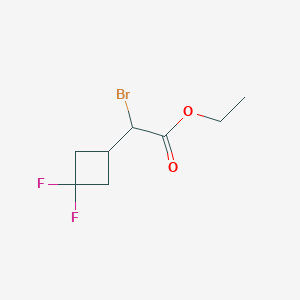
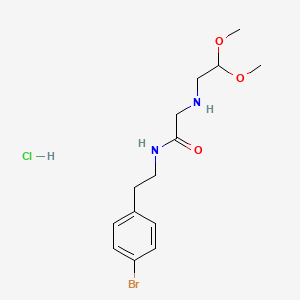
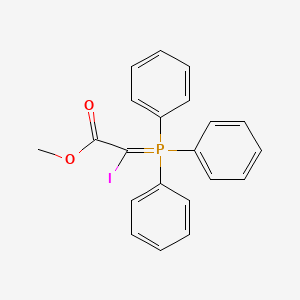
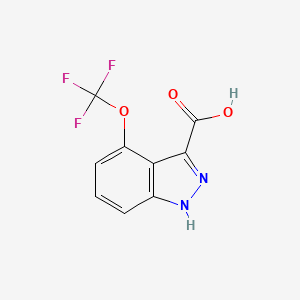
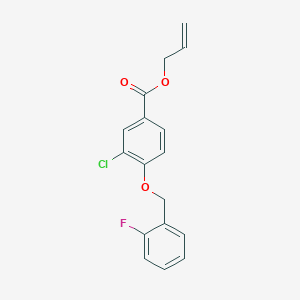
![N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)cyclopropanecarboxamide](/img/structure/B13024180.png)
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol](/img/structure/B13024192.png)
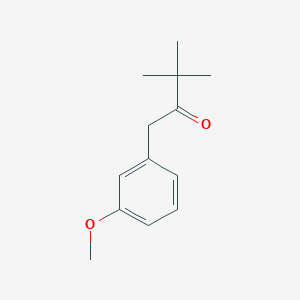
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13024202.png)
